N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with two distinct heteroaromatic moieties: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-withdrawing character, which enhances charge transport in organic semiconductors .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-18(14-3-4-16-17(10-14)20-25-19-16)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCWPONBCWAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C18H15N3O2S2
- Molecular Weight : 369.46 g/mol
- Structure : It features a furan ring, a thiophene moiety, and a benzo[c][1,2,5]thiadiazole core, contributing to its diverse biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to thiadiazoles. For instance, derivatives of thiadiazole have shown promising results against various bacterial strains. The compound's activity was evaluated through in vitro assays:
| Compound | Target Bacteria | EC50 (μg/ml) |
|---|---|---|
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas axonopodis | 22 |
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas oryzae | 15 |
These findings suggest that compounds with similar structures to this compound could exhibit comparable antibacterial effects .
Antiviral Activity
The antiviral potential of N-Heterocycles has been documented in various studies. Compounds containing thiadiazole and furan rings have demonstrated activity against viral infections:
| Compound | Virus Type | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | HIV | 0.20 - 0.35 |
These results indicate that modifications in the structure can significantly enhance antiviral activity . The compound's ability to interact with viral proteins may inhibit viral replication.
Anticancer Activity
The anticancer properties of this compound have also been explored. Compounds derived from similar scaffolds have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Hybrid | MCF-7 (Breast Cancer) | 10 - 20 |
| Triazole Hybrid | HT-29 (Colon Cancer) | 15 - 25 |
These compounds exhibited cytotoxic effects that led to cell cycle arrest in the G0/G1 phase . The structural features of this compound may contribute similarly to its anticancer efficacy.
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Cellular Interaction : Its heterocyclic structure allows for π–π stacking interactions with nucleic acids and proteins.
Scientific Research Applications
Structural Overview
The compound integrates several heterocyclic structures:
- Furan ring
- Thiophene moiety
- Benzo[c][1,2,5]thiadiazole core
Its molecular formula is , with a molecular weight of approximately 369.46 g/mol. This structural complexity contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves inhibition of key enzymes or receptors involved in cell proliferation.
- Antimicrobial Properties : The compound demonstrates potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
| Application | Description |
|---|---|
| Organic Light Emitting Diodes (OLEDs) | Utilized as a light-emitting material due to its favorable photophysical properties. |
| Organic Photovoltaics (OPVs) | Investigated for use in solar cells due to its ability to form efficient charge transfer complexes. |
The biological activity of this compound has been linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with receptors that regulate cell growth and proliferation.
Further studies are required to elucidate the precise mechanisms of action and identify specific molecular targets within biological systems .
Case Studies
Recent studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
- A study published in Dove Press demonstrated that thiadiazole derivatives exhibited significant anticancer activity through targeted enzyme inhibition .
- Research featured in PMC highlighted the synthesis and cytotoxic evaluation of thiophene-based compounds against various cancer cell lines, reinforcing the potential of this class of compounds in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[c][1,2,5]thiadiazole Cores
DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)
- Key Differences: DTCTB replaces the carboxamide group with a carbonitrile substituent at position 4 and incorporates a di-p-tolylamino-thiophene moiety.
- Functional Impact : The electron-deficient carbonitrile enhances charge transport efficiency in organic photovoltaics, whereas the target compound’s carboxamide may favor hydrogen bonding in biological systems .
Compound 91 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide)
- Key Differences : Replaces the benzo[c][1,2,5]thiadiazole core with benzo[c][1,2,5]oxadiazole and substitutes the carboxamide with a sulfonamide group.
- Functional Impact : The oxadiazole core increases electron affinity, while the sulfonamide group improves solubility and binding to enzymes like anthrax lethal factor .
Analogues with Thiophene and Furan Substituents
Compound 43 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)
- Key Differences : Incorporates a thiazole ring and cyclopropane-carboxamide instead of the benzo[c][1,2,5]thiadiazole backbone.
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide
- Key Differences: Features a thiazolecarboxamide with a 3-thienyl substituent and an ethylamino side chain.
- Functional Impact: The ethylamino group may enhance bioavailability compared to the target compound’s furan-3-ylmethyl chain .
Pharmacological and Material Science Comparisons
Anticancer Activity (Compounds 7b and 11 from )
- Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) : A thiadiazole derivative with a 4-methyl-2-phenylthiazole group.
- Compound 11 (IC₅₀ = 1.98 ± 1.22 µg/mL): Features a hydrazonoyl chloride substituent.
- Comparison : The target compound’s furan and thiophene substituents may offer improved metabolic stability over these derivatives, though its anticancer activity remains unverified .
Antibacterial Derivatives ()
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: Exhibit potent antibacterial activity due to the bromothiophene moiety.
- Comparison : The target compound lacks a halogenated thiophene, which could reduce antibacterial efficacy but mitigate toxicity risks .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of furan-3-ylmethyl and thiophen-2-yl ethylamine precursors to the benzothiadiazole core. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF or THF under nitrogen .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for heterocyclic systems .
- Catalyst optimization : Triethylamine or DMAP improves yields in acylation steps .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDCI, DMF, RT, 12h | 72–85 | |
| Cyclization | HATU, DIPEA, CH₂Cl₂ | 68 |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and benzothiadiazole (δ 8.1–8.9 ppm) .
- FT-IR : Confirm amide C=O stretches (~1670 cm⁻¹) and benzothiadiazole C-N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.08) .
Q. What initial biological screening assays are recommended for therapeutic potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ < 10 µM for active derivatives) .
- Antimicrobial Screening : Broth microdilution for Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can SAR studies elucidate contributions of furan, thiophene, and benzothiadiazole moieties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified furan (e.g., 2-methylfuran) or thiophene (e.g., 3-bromothiophene) to assess electronic effects .
- Bioisosteric Replacement : Replace benzothiadiazole with benzoxadiazole to study π-stacking interactions .
Table 2 : SAR Trends in Analogous Compounds
| Modification | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| Furan → Thiophene | 8.2 → 12.5 (MCF-7) | |
| Benzothiadiazole → Benzoxadiazole | 6.7 → 9.8 (HeLa) |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Re-test compounds under standardized conditions (e.g., same cell lines, incubation times) to isolate protocol variability .
- Meta-Analysis : Pool data from structurally similar thiadiazoles to identify trends in substituent effects .
Q. How can computational modeling predict binding interactions with targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
